molecular formula C18H17F3O B1360625 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 898755-08-3

3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No. B1360625
CAS RN: 898755-08-3
M. Wt: 306.3 g/mol
InChI Key: MRHLHJWNCMOSFP-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one (3-DMP-4-TFM) is a synthetic organic compound of the propanone class, which is widely used in organic synthesis and research. It has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Catalysis and Polymerization : Nonsymmetric palladium complexes, including those with 3-(2,6-Dimethylphenyl) and related structures, are efficient catalysts for propene/CO copolymerization, producing flexible, ultrahigh molecular weight polyketone materials (Meier et al., 2003).

  • Polymer Synthesis : In polymer science, derivatives of 2,6-dimethylphenyl, such as α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), have been synthesized via phase transfer catalyzed polymerization, offering valuable insights into polymer chain microstructure (Percec & Wang, 1990).

  • Molecular Structures and Computational Studies : X-ray structures and computational studies of cathinones, including 1-(3,4-dimethylphenyl) derivatives, provide valuable information about the geometry and electronic spectra of these compounds (Nycz et al., 2011).

  • Organometallic Chemistry : Studies on organometallics like Nickel(II) and Palladium(II) diimine complexes with 2,6-diphenyl aniline moieties, including 2,6-dimethylphenyl, have contributed to understanding olefin polymerization catalysts (Schmid et al., 2001).

  • Crystallography : Crystallographic studies of molecules like 3,5-dichloro-4-methoxy-2,6-dimethylphenyl and related compounds help in understanding molecular interactions and hydrogen bonding in crystalline structures (Jasinski et al., 2007).

  • Sulfides and Sulfones Synthesis : Research into aryl 1-(2,6-dimethylphenyl) derivatives has led to the development of new sulfides and sulfones, expanding knowledge in heterocyclic chemistry (Egolf & Bilder, 1994).

  • Copolymerization Studies : Studies on copolymerizations of 2,6-dimethylphenol with related compounds have advanced understanding of telechelic polymers and their molecular properties (Wei et al., 1991).

  • Olefin Oligomerization : Heterogeneous complexes of nickel MCM-41 with ligands including 2,6-dimethylphenyl have applications in olefin oligomerization, crucial in catalytic processes (Rossetto et al., 2015).

  • Chemical Synthesis : Methods like trifluoromethylation at the α-position of unsaturated ketones involving 2,6-dimethylphenyl have been explored, contributing to the synthesis of trifluoromethylated compounds (Sato et al., 2006).

  • Spectroelectrochemical Properties : Synthesis and investigation of peripherally substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol have revealed important spectroelectrochemical properties, informing fields like electrochemical technologies (Kamiloğlu et al., 2018).

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-4-3-5-13(2)16(12)10-11-17(22)14-6-8-15(9-7-14)18(19,20)21/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLHJWNCMOSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644803
Record name 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-08-3
Record name 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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